N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties This compound features a pyridine ring substituted with a chlorine atom and a phenyl ring substituted with a trifluoromethoxy group, connected through a urea linkage
Preparation Methods
The synthesis of N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-amine and 4-(trifluoromethoxy)aniline.
Coupling Reaction: The amines are reacted with an isocyanate derivative to form the urea linkage. This reaction is usually carried out under mild conditions with a suitable solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases or conditions.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can be compared with similar compounds such as:
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-methoxyphenyl]urea: This compound has a methoxy group instead of a trifluoromethoxy group, which may affect its chemical properties and biological activity.
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethyl)phenyl]urea:
The uniqueness of N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
917966-77-9 |
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Molecular Formula |
C19H13ClF3N3O2 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
1-[2-(6-chloropyridin-3-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-17-10-5-12(11-24-17)15-3-1-2-4-16(15)26-18(27)25-13-6-8-14(9-7-13)28-19(21,22)23/h1-11H,(H2,25,26,27) |
InChI Key |
JHPVRZGAADPYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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